molecular formula C30H25ClO2 B148227 2-Chloro-9,10-bis(4-ethoxyphenyl)anthracene CAS No. 135965-21-8

2-Chloro-9,10-bis(4-ethoxyphenyl)anthracene

Cat. No. B148227
CAS RN: 135965-21-8
M. Wt: 453 g/mol
InChI Key: RFVZBUUPBPFZMH-UHFFFAOYSA-N
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Description

2-Chloro-9,10-bis(4-ethoxyphenyl)anthracene is a chemical compound with the molecular weight of 452.98 . It is used in organic synthesis .


Synthesis Analysis

This compound can be synthesized by Suzuki coupling reaction . The target molecular structure is fully characterized by 1H NMR and mass spectra .


Molecular Structure Analysis

The InChI code for this compound is 1S/C30H25ClO2/c1-3-32-23-14-9-20 (10-15-23)29-25-7-5-6-8-26 (25)30 (28-19-22 (31)13-18-27 (28)29)21-11-16-24 (17-12-21)33-4-2/h5-19H,3-4H2,1-2H3 . The packing structures of anthracene-based derivatives are influenced by the terminal substitutions .


Physical And Chemical Properties Analysis

This compound has a high thermal stability . As the number of substituents increases, the decomposition temperatures of these compounds increase . The photophysical properties reveal that different substituents strongly affect the optical properties .

Scientific Research Applications

Organic Light-Emitting Diode (OLED) Materials

Anthracene derivatives are commonly used as host materials in OLEDs due to their excellent photophysical properties. “2-Chloro-9,10-bis(4-ethoxyphenyl)anthracene” could serve as a small molecule semiconductor building block, contributing to the development of advanced OLED displays with higher efficiency and longer lifespans .

Chemiluminescence Research

Chemiluminescence involves the emission of light as a result of a chemical reaction. Given that similar anthracene compounds are utilized as reagents in chemiluminescence research, “2-Chloro-9,10-bis(4-ethoxyphenyl)anthracene” may be explored for its potential to enhance the brightness or duration of chemiluminescent reactions .

Upconversion Luminescence (UCL) Applications

Anthracene derivatives have shown promise in solution-based UCL applications, which involve converting low-energy photons into higher-energy ones. The compound could be investigated for its ability to increase the apparent anti-Stokes shift, thereby improving UCL efficiency .

Photophysical Property Studies

The study of photophysical properties is crucial for understanding how molecules absorb and emit light. “2-Chloro-9,10-bis(4-ethoxyphenyl)anthracene” could be synthesized and characterized to explore its absorption spectra, fluorescence lifetimes, and quantum yields, which are essential parameters for various optical applications .

Synthesis of Novel Organic Compounds

Anthracene derivatives are often used as starting materials or intermediates in the synthesis of novel organic compounds. The chlorinated and ethoxy-substituted anthracene could be a precursor for synthesizing new materials with unique electronic or optical properties .

Mechanism of Action

Target of Action

2-Chloro-9,10-bis(4-ethoxyphenyl)anthracene is a derivative of anthracene . Anthracene-based derivatives are commonly used in applications such as organic light-emitting diodes (OLEDs) and triplet–triplet annihilation upconversion . The primary targets of this compound are the organic materials in these devices, where it acts as a fluorescent dye or a dopant for organic semiconductors .

Mode of Action

The compound interacts with its targets by emitting light when excited. This is due to the presence of conjugated pi electrons in the anthracene core and the phenyl rings. When these electrons absorb energy, they can move to a higher energy state, and when they return to their ground state, they emit energy in the form of light .

Biochemical Pathways

Anthracene derivatives are known to be involved in the photophysical properties of the materials they are incorporated into . They can affect the optical properties of these materials, influencing their absorption and emission spectra .

Pharmacokinetics

It’s worth noting that the compound exhibits high thermal stability , which could impact its behavior and longevity in various applications.

Result of Action

The primary result of the action of 2-Chloro-9,10-bis(4-ethoxyphenyl)anthracene is the emission of light. Specifically, it is used in lightsticks where it emits green light . This light emission is a result of the energy absorbed by the compound being released as photons of light, a process known as fluorescence .

Action Environment

The action of 2-Chloro-9,10-bis(4-ethoxyphenyl)anthracene can be influenced by various environmental factors. For instance, the intensity and wavelength of the light emitted by the compound can be affected by the surrounding temperature and the presence of other chemicals . Additionally, the compound’s stability and longevity can be influenced by factors such as exposure to light and heat .

Safety and Hazards

While specific safety and hazard information for 2-Chloro-9,10-bis(4-ethoxyphenyl)anthracene is not available, it’s important to handle all chemical compounds with care, using appropriate safety measures such as wearing protective gloves and eye protection, and working in a well-ventilated area .

properties

IUPAC Name

2-chloro-9,10-bis(4-ethoxyphenyl)anthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25ClO2/c1-3-32-23-14-9-20(10-15-23)29-25-7-5-6-8-26(25)30(28-19-22(31)13-18-27(28)29)21-11-16-24(17-12-21)33-4-2/h5-19H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVZBUUPBPFZMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C3C=CC(=CC3=C(C4=CC=CC=C42)C5=CC=C(C=C5)OCC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10617264
Record name 2-Chloro-9,10-bis(4-ethoxyphenyl)anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-9,10-bis(4-ethoxyphenyl)anthracene

CAS RN

135965-21-8
Record name 2-Chloro-9,10-bis(4-ethoxyphenyl)anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 135965-21-8
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